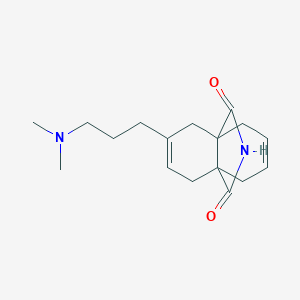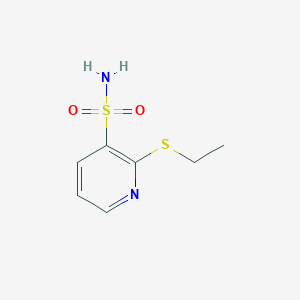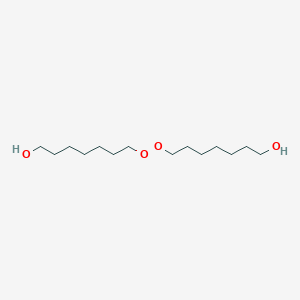
N-(3-(Dimethylamino)propyl)-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dimethylamino)propyl)-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboximide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMAPT and has been studied extensively for its potential applications in cancer therapy and other biomedical fields.
Mechanism of Action
DMAPT works by inhibiting the activity of various transcription factors, including NF-κB. This leads to a decrease in the expression of genes that are involved in cancer cell growth and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. In addition, DMAPT has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMAPT in lab experiments is its ability to inhibit the activity of NF-κB, which is involved in a variety of cellular processes. This makes it a valuable tool for studying the role of NF-κB in various diseases, including cancer. However, one limitation of using DMAPT in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research on DMAPT. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. In addition, further research is needed to fully understand the mechanism of action of DMAPT and its potential applications in cancer therapy and other biomedical fields. Finally, there is a need for more extensive preclinical and clinical trials to evaluate the safety and efficacy of DMAPT in humans.
Synthesis Methods
DMAPT can be synthesized through a multistep process that involves the reaction of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic anhydride with dimethylamine in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
DMAPT has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of various transcription factors, including NF-κB, which are known to play a critical role in cancer cell growth and survival. In addition, DMAPT has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
properties
CAS RN |
16609-47-5 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-12-azatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)11-5-6-13-7-10-16-8-3-4-9-17(16,12-13)15(21)18-14(16)20/h3-4,7H,5-6,8-12H2,1-2H3,(H,18,20,21) |
InChI Key |
KLZOZRRRHRHLAU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CCC23CC=CCC2(C1)C(=O)NC3=O |
Canonical SMILES |
CN(C)CCCC1=CCC23CC=CCC2(C1)C(=O)NC3=O |
synonyms |
N-[3-(Dimethylamino)propyl]-1,4,5,8-tetrahydro-4a,8a-naphthalenedicarbimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)



![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)




![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

